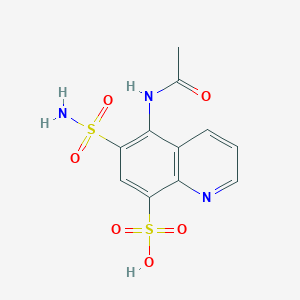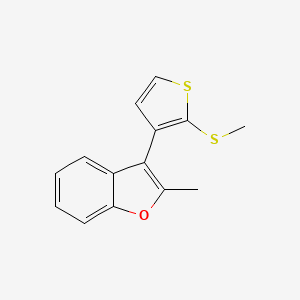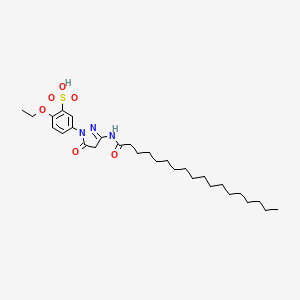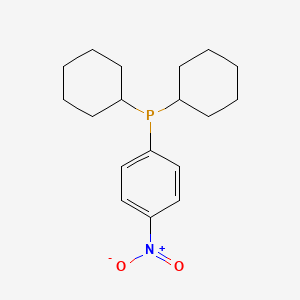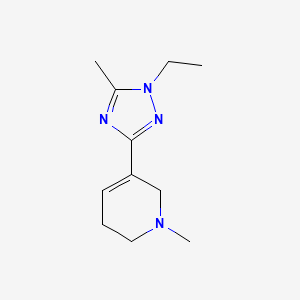
5-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a triazole and a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-1,2,4-triazole with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
5-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its application, such as antimicrobial or antiviral activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents.
Uniqueness
5-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of both triazole and tetrahydropyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications.
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
5-(1-ethyl-5-methyl-1,2,4-triazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H18N4/c1-4-15-9(2)12-11(13-15)10-6-5-7-14(3)8-10/h6H,4-5,7-8H2,1-3H3 |
InChIキー |
FGEUUVXYVMNCMR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC(=N1)C2=CCCN(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
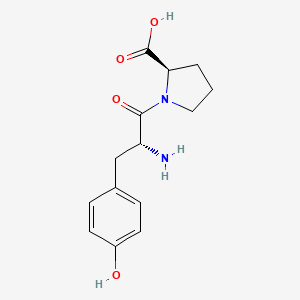
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
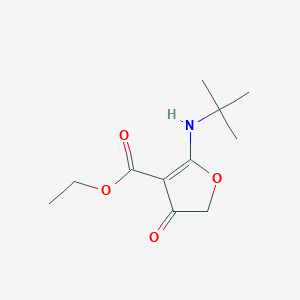
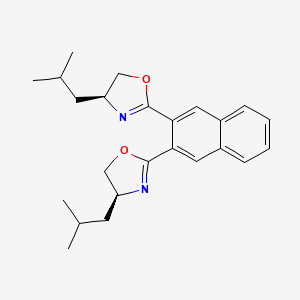
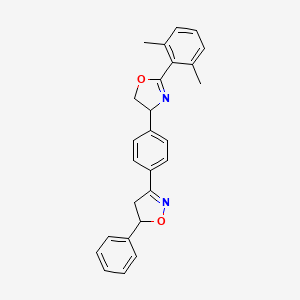
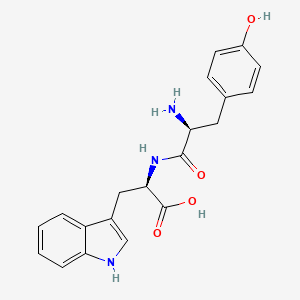
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
